molecular formula C12H14N4O2 B2660501 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate CAS No. 338757-06-5

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate

Cat. No. B2660501
CAS RN: 338757-06-5
M. Wt: 246.27
InChI Key: URWCUMSLIJFHBH-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate”, also known as PMNT, is a compound that has gained significant interest in the field of research. It has a molecular weight of 246.27 .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have emerged as privileged structural motifs in drug discovery due to their unique properties. The compound , “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate,” could be explored for its potential as a drug candidate. Researchers can investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles. The click chemistry approach, which facilitates the synthesis of 1,2,3-triazoles, has been particularly valuable in drug development .

Materials Science

1,2,3-Triazoles contribute to materials science by enhancing material properties. They can be incorporated into polymers, nanoparticles, or surfaces to impart desired characteristics (e.g., conductivity, hydrophobicity, or mechanical strength).

properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-13-12(17)18-9-10-8-16(15-14-10)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCUMSLIJFHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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